N-[4-(difluoromethoxy)phenyl]-2-({4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl}sulfanyl)acetamide
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Overview
Description
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is a complex organic compound characterized by the presence of difluoromethoxy groups attached to phenyl rings, a pyrimidinyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(difluoromethoxy)phenyl isocyanate with appropriate pyrimidinyl derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere at temperatures ranging from 2°C to 8°C to ensure the stability of the intermediates .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, often exceeding 98% . The use of advanced purification techniques, such as chromatography and crystallization, ensures the removal of impurities and the isolation of the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH~4~) to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or potassium permanganate (KMnO~4~) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH~4~) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) as a solvent
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives
Scientific Research Applications
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor in the manufacture of pharmaceuticals
Mechanism of Action
The mechanism of action of N1-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s difluoromethoxy groups enhance its binding affinity to these targets, leading to modulation of their activity. The pyrimidinyl group plays a crucial role in stabilizing the compound’s interaction with the target proteins, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(Difluoromethoxy)phenyl)acetamide
- 4-(Difluoromethoxy)phenyl isocyanate
- 4-Acetamidophenol
Uniqueness
N~1~-[4-(DIFLUOROMETHOXY)PHENYL]-2-({4-[4-(DIFLUOROMETHOXY)PHENYL]-2-PYRIMIDINYL}SULFANYL)ACETAMIDE is unique due to its combination of difluoromethoxy groups and a pyrimidinyl moiety, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H15F4N3O3S |
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Molecular Weight |
453.4 g/mol |
IUPAC Name |
N-[4-(difluoromethoxy)phenyl]-2-[4-[4-(difluoromethoxy)phenyl]pyrimidin-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C20H15F4N3O3S/c21-18(22)29-14-5-1-12(2-6-14)16-9-10-25-20(27-16)31-11-17(28)26-13-3-7-15(8-4-13)30-19(23)24/h1-10,18-19H,11H2,(H,26,28) |
InChI Key |
FJRJQRGKUJDPOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=NC=C2)SCC(=O)NC3=CC=C(C=C3)OC(F)F)OC(F)F |
Origin of Product |
United States |
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